tert-butyl (2S)-2-acetyl-2-methyl-5-oxohexanoate
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Overview
Description
Tert-butyl (2S)-2-acetyl-2-methyl-5-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an acetyl group, and a keto group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-acetyl-2-methyl-5-oxohexanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method involves the use of acid chlorides and tert-butyl alcohol in the presence of a base such as pyridine. The reaction is carried out under mild conditions to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-acetyl-2-methyl-5-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or other esters.
Scientific Research Applications
Tert-butyl (2S)-2-acetyl-2-methyl-5-oxohexanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-acetyl-2-methyl-5-oxohexanoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in metabolic pathways. The presence of the tert-butyl group can influence the compound’s reactivity and stability, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl acetate: Similar in structure but lacks the keto group.
Tert-butyl methyl ether: Contains a tert-butyl group but differs in functional groups.
Tert-butyl chloride: Contains a tert-butyl group but is a halide.
Uniqueness
Tert-butyl (2S)-2-acetyl-2-methyl-5-oxohexanoate is unique due to the combination of its functional groups, which confer distinct reactivity patterns. The presence of both the keto and ester groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
918131-52-9 |
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Molecular Formula |
C13H22O4 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl (2S)-2-acetyl-2-methyl-5-oxohexanoate |
InChI |
InChI=1S/C13H22O4/c1-9(14)7-8-13(6,10(2)15)11(16)17-12(3,4)5/h7-8H2,1-6H3/t13-/m0/s1 |
InChI Key |
GDYXFCNNMQCUGG-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(=O)CC[C@@](C)(C(=O)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(=O)CCC(C)(C(=O)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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